molecular formula C9H8ClIOS B14034496 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one

1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one

Katalognummer: B14034496
Molekulargewicht: 326.58 g/mol
InChI-Schlüssel: RJBSKMPZUMRKAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a mercaptophenyl compound followed by chlorination and subsequent reaction with propanone. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The presence of halogen atoms and the mercapto group allows it to form strong bonds with specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one can be compared with other halogenated and sulfur-containing compounds, such as:

    1-Bromo-1-(2-iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-1-(2-iodo-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of a mercapto group.

    1-Chloro-1-(2-iodo-5-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group.

Eigenschaften

Molekularformel

C9H8ClIOS

Molekulargewicht

326.58 g/mol

IUPAC-Name

1-chloro-1-(2-iodo-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-4-6(13)2-3-8(7)11/h2-4,9,13H,1H3

InChI-Schlüssel

RJBSKMPZUMRKAK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)S)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.